4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of indole and benzenesulfonamide, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the indole ring can lead to the formation of oxindole derivatives.
Reduction Products: Reduction can yield reduced indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Other Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole nucleus, exhibit different pharmacological properties.
Uniqueness
This compound is unique due to its combination of the indole and benzenesulfonamide moieties. This structural feature imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFAIKTXGRKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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